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Compound of Interest

Compound Name:
N-isopentyl-2-

(trifluoromethyl)benzamide

Cat. No.: B257001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-isopentyl-2-(trifluoromethyl)benzamide, also known by its systematic name, Benzamide,

2-(trifluoromethyl)-N-(3-methylbutyl)-, is a chemical compound of interest in the fields of

medicinal chemistry and drug discovery. Its structural features, combining a flexible isopentyl

group with a trifluoromethyl-substituted benzamide core, suggest potential for interaction with

various biological targets. The trifluoromethyl group often enhances metabolic stability and

binding affinity of drug candidates. This technical guide provides a comprehensive overview of

the available information on this compound, including its chemical properties, a detailed

potential synthesis protocol, and an analysis of the biological activities of structurally related

molecules to infer its potential therapeutic applications. While a specific CAS number for this

compound is not readily available in public databases, its existence is documented by the

National Institute of Standards and Technology (NIST).

Chemical and Physical Properties
Based on available data for Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-, the following

properties are reported[1][2][3]:
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Property Value

Molecular Formula C13H16F3NO

Molecular Weight 259.27 g/mol

IUPAC Name N-(3-methylbutyl)-2-(trifluoromethyl)benzamide

SMILES CC(C)CCNC(=O)c1ccccc1C(F)(F)F

LogP (Octanol/Water Partition Coefficient) 3.481 (Calculated)

Water Solubility -4.35 log(mol/L) (Calculated)

Experimental Protocols
While a specific protocol for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide is not

detailed in the reviewed literature, a standard amidation reaction represents a highly plausible

and efficient route. Two general methods are presented below.

Method 1: Amidation of 2-(Trifluoromethyl)benzoic Acid
This method involves the direct coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine

using a suitable coupling agent.

Materials:

2-(Trifluoromethyl)benzoic acid

Isopentylamine (3-methyl-1-butylamine)

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF.

Add isopentylamine (1.1 eq) to the solution.

If using DCC, add DCC (1.2 eq) and a catalytic amount of DMAP. If using HATU, add HATU

(1.2 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA)

(2.0 eq).

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, if DCC was used, filter off the N,N'-dicyclohexylurea byproduct.

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3

solution, and brine.

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isopentyl-2-
(trifluoromethyl)benzamide.

Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to

confirm its identity and purity.
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Method 2: Acyl Chloride Formation Followed by
Amination
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl

chloride, which then reacts with the amine.

Materials:

2-(Trifluoromethyl)benzoic acid

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

Anhydrous Dichloromethane (DCM) or Toluene

Isopentylamine

Triethylamine (Et3N) or pyridine

Procedure:

Step A: Synthesis of 2-(Trifluoromethyl)benzoyl chloride

In a fume hood, add 2-(trifluoromethyl)benzoic acid (1.0 eq) to a round-bottom flask.

Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) with a catalytic

amount of DMF if using oxalyl chloride.

Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas

evolution.

Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced

pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often

used immediately in the next step.

Step B: Amidation

Dissolve the crude 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM.
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In a separate flask, dissolve isopentylamine (1.1 eq) and a base such as triethylamine or

pyridine (1.2 eq) in anhydrous DCM.

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

Work-up the reaction as described in Method 1 (washing with acid, base, and brine).

Purify the product by silica gel column chromatography.

Potential Biological Activity and Mechanism of
Action
While no specific biological data for N-isopentyl-2-(trifluoromethyl)benzamide has been

found, the broader class of N-substituted benzamides has been investigated for various

therapeutic applications. Structurally similar compounds have shown activities as enzyme

inhibitors and signaling pathway modulators.

Enzyme Inhibition
A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the

trifluoromethylbenzoyl moiety, demonstrated inhibitory activity against acetylcholinesterase

(AChE) and butyrylcholinesterase (BuChE)[4]. The inhibitory concentrations (IC50) were found

to be in the micromolar range, with the potency influenced by the length of the alkyl chain. For

instance, derivatives with C5 to C7 alkyl chains showed optimal inhibition of BuChE[4]. This

suggests that N-isopentyl-2-(trifluoromethyl)benzamide could also exhibit inhibitory activity

against these or other enzymes.
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Compound Class Target Enzyme IC50 Range (µM) Reference

N-Alkyl-2-[4-

(trifluoromethyl)benzo

yl]hydrazine-1-

carboxamides

Acetylcholinesterase

(AChE)
27.04 - 106.75 [4]

N-Alkyl-2-[4-

(trifluoromethyl)benzo

yl]hydrazine-1-

carboxamides

Butyrylcholinesterase

(BuChE)
58.01 - 277.48 [4]

Anticancer and Antimicrobial Activity
Other studies on trifluoromethyl-containing benzamides have explored their potential as

anticancer and antimicrobial agents[5][6]. For example, certain novel trifluoro-oxoacetamido

benzamides have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein

(CETP), with IC50 values in the nanomolar to micromolar range[7]. Furthermore, some N-(2-(6-

substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed

excellent anticancer activity against the A549 lung cancer cell line with IC50 values around 17-

19 µM[5].
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Compound
Class

Biological
Activity

IC50 / MIC
Cell Line /
Organism

Reference

Trifluoro-

oxoacetamido

benzamides

CETP Inhibition
7.16 x 10⁻⁸ -

1.24 µM
- [7]

N-(2-(pyrazin-2-

yloxy)ethyl)-4-

(trifluoromethoxy

)benzamides

Anticancer 17 - 19 µM
A549 (Lung

Cancer)
[5]

Aryl-urea

derivatives with

trifluoromethyl

groups

Antibacterial MIC: 4.88 µg/mL
B. mycoides, E.

coli
[6]

Aryl-urea

derivatives with

trifluoromethyl

groups

Anticancer
IC50: 12.4 - 44.4

µM

Various cancer

cell lines
[6]

Visualizations
Experimental Workflow: Amidation of 2-
(Trifluoromethyl)benzoic Acid
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Caption: General workflow for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide.
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Potential Signaling Pathway Involvement
Given that some N-substituted benzamides are known to induce apoptosis, a simplified

diagram illustrating a potential mechanism of action is provided. This is a generalized pathway

and would require experimental validation for the specific compound.

N-Isopentyl-2-
(trifluoromethyl)benzamide

Putative Cellular Target
(e.g., Enzyme, Receptor)

Binds/Inhibits

Downstream Signaling
(e.g., Kinase Cascade)

Modulates

Effector Proteins
(e.g., Caspases)

Activates

Apoptosis

Click to download full resolution via product page

Caption: Hypothetical signaling pathway leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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